molecular formula C20H24N2O2S B11107716 N,N-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

N,N-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11107716
M. Wt: 356.5 g/mol
InChI Key: ZGBWDIMVAVINAR-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of N,N-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-2-{[(2-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

N,N-dimethyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O2S/c1-13-9-7-8-10-14(13)18(23)21-19-17(20(24)22(2)3)15-11-5-4-6-12-16(15)25-19/h7-10H,4-6,11-12H2,1-3H3,(H,21,23)

InChI Key

ZGBWDIMVAVINAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N(C)C

Origin of Product

United States

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